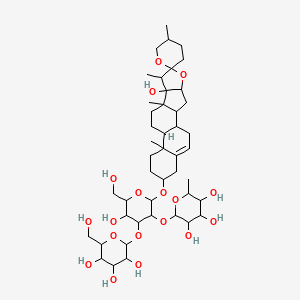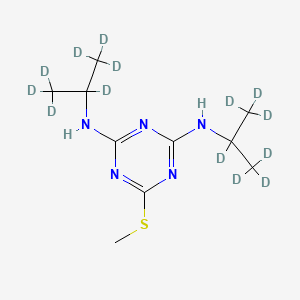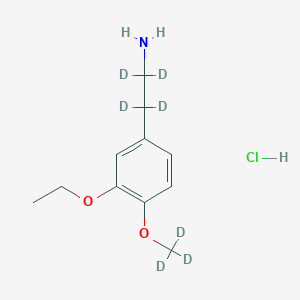![molecular formula C18H20N2O2 B12299895 13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol](/img/structure/B12299895.png)
13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Oxa-4,20-diazatetracyclo[122223,618,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol is a complex organic compound with a unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol typically involves multi-step organic reactions. The process often starts with the formation of the core tetracyclic structure through cyclization reactions. Key intermediates are then functionalized to introduce the oxygen and nitrogen atoms at specific positions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can modify the nitrogen-containing rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, sodium borohydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols.
科学的研究の応用
13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions due to its unique structure.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetracyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- 11-hydroxy-13-oxa-20-aza-4-azoniatetracyclo[12.2.2.2~3,6~.1~8,12~]henicosa-1(16),8(19),9,11,14,17-hexaene
- 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane
Uniqueness
13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol is unique due to its specific arrangement of oxygen and nitrogen atoms within the tetracyclic framework. This distinct structure imparts unique chemical properties and reactivity, setting it apart from other similar compounds.
特性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
13-oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol |
InChI |
InChI=1S/C18H20N2O2/c21-17-6-3-13-8-15-11-19-14(10-20-15)7-12-1-4-16(5-2-12)22-18(17)9-13/h1-6,9,14-15,19-21H,7-8,10-11H2 |
InChIキー |
UOLONRFQMXQQFB-UHFFFAOYSA-N |
正規SMILES |
C1C2CNC(CC3=CC(=C(C=C3)O)OC4=CC=C1C=C4)CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Pyrrolidinecarboxamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-, (2R)-](/img/structure/B12299831.png)
![3-[[1-(4-Aminobutylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12299838.png)

![[11-Ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12299845.png)
![3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299848.png)
![Potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12299849.png)

![Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12299859.png)

![Acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine](/img/structure/B12299889.png)
